molecular formula C26H19Br B15156613 (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene CAS No. 1400890-62-1

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B15156613
CAS No.: 1400890-62-1
M. Wt: 411.3 g/mol
InChI Key: NBGYCGNBWNHVBV-UHFFFAOYSA-N
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Description

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C26H19Br and a molecular weight of 411.33 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene backbone, which is further connected to three benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (3-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder and a catalyst like titanium tetrachloride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethene backbone play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is unique due to the specific positioning of the bromine atom at the 3rd position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.

Properties

CAS No.

1400890-62-1

Molecular Formula

C26H19Br

Molecular Weight

411.3 g/mol

IUPAC Name

1-bromo-3-(1,2,2-triphenylethenyl)benzene

InChI

InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H

InChI Key

NBGYCGNBWNHVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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